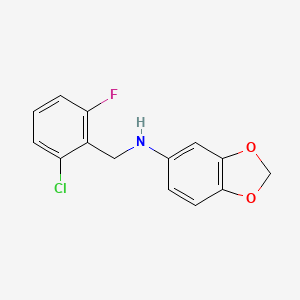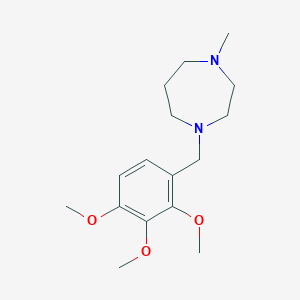
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane, also known as MTBD, is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. MTBD belongs to the class of diazepanes, which are known to possess a wide range of biological activities. The unique chemical structure of MTBD has made it an attractive target for synthesis and investigation.
作用机制
The exact mechanism of action of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been shown to have anxiolytic and sedative effects in human subjects. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has also been shown to have potential applications in the treatment of depression and other mood disorders.
实验室实验的优点和局限性
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane can be difficult to work with due to its low solubility in water, and it can also be toxic to cells at high concentrations.
未来方向
There are several potential future directions for research on 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane. One area of interest is the development of new derivatives of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane with improved pharmacological properties. Another area of interest is the investigation of the effects of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane on other neurotransmitter systems, such as the glutamate system. Finally, there is also potential for the development of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane-based therapies for the treatment of neurological and psychiatric disorders.
In conclusion, 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane is a unique chemical compound that has been extensively studied for its potential applications in the field of pharmacology. Its mechanism of action and its effects on the human body have been well-characterized, and it has shown promise in the treatment of a wide range of neurological and psychiatric disorders. Further research is needed to fully understand the potential of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane and its derivatives.
合成方法
The synthesis of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods for synthesizing 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane involves the reaction of 2,3,4-trimethoxybenzyl chloride with 1-methyl-1,4-diazepane in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane.
科学研究应用
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been extensively studied for its potential applications in the field of pharmacology. One of the major areas of research has been the investigation of its mechanism of action and its effects on the human body. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
属性
IUPAC Name |
1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-17-8-5-9-18(11-10-17)12-13-6-7-14(19-2)16(21-4)15(13)20-3/h6-7H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPESIKUCEWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
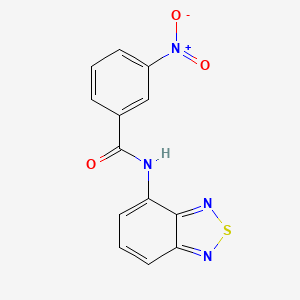

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
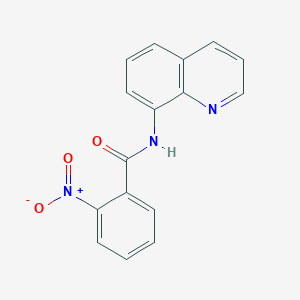
![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
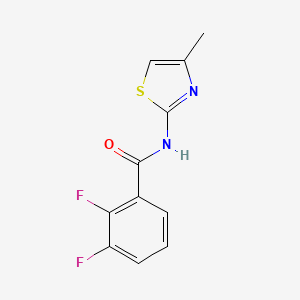
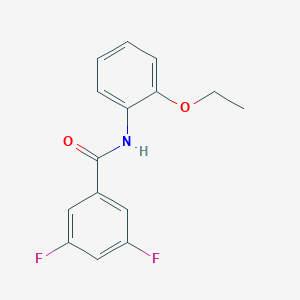
![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)
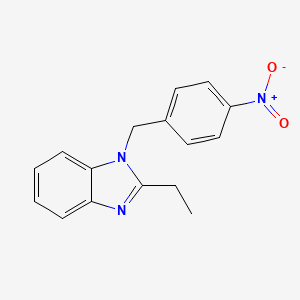
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)
